molecular formula C9H12ClNO B8295950 3-Chloro-1-(2-methyl(3-pyridyloxy))propane

3-Chloro-1-(2-methyl(3-pyridyloxy))propane

Cat. No.: B8295950
M. Wt: 185.65 g/mol
InChI Key: GZVSSLQYUPNMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(2-methyl(3-pyridyloxy))propane is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-(3-chloropropoxy)-2-methylpyridine

InChI

InChI=1S/C9H12ClNO/c1-8-9(4-2-6-11-8)12-7-3-5-10/h2,4,6H,3,5,7H2,1H3

InChI Key

GZVSSLQYUPNMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a solution of 3-hydroxy-2-methylpyridine (2.00 g, 18.3 mmol) in N,N-dimethylformamide (DMF) (10 mL) was added drop-wise over 5 min to a cold (0-5° C.), stirring slurry of sodium hydride (0.576 g of an 80% dispersion in mineral oil, 19.2 mmol) in DMF (40 mL). The mixture was allowed to stir and warm to ambient temperature over 1 h. The slurry was cooled to 0-5° C., and 1-chloro-3-iodopropane (4.49 g, 22.0 mmol) was added drop-wise over 5 min. The resulting dark-brown mixture was stirred at ambient temperature for 2 h. Cold water (25 mL) was added, followed by saturated NaCl solution (25 mL), and the mixture was extracted with ether (4×100 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to a residue that was dried briefly under high vacuum to give 3.25 g (96.2%) of an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
4.49 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
96.2%

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